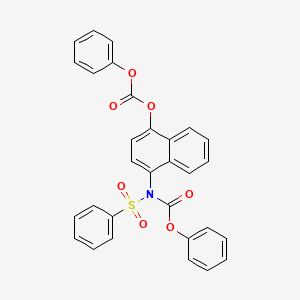

![molecular formula C18H18N2O3S B2929529 1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide CAS No. 1311996-48-1](/img/structure/B2929529.png)

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(4-methylphenyl)-2-[(E)-2-(sulfonyl)vinyl]-2,3-dihydro-1H-indole-3-carboxamide and is commonly referred to as MDL-29951.

Applications De Recherche Scientifique

Sulfonamides in Therapeutic Agents

Sulfonamides, including compounds like 1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide, play a crucial role in various therapeutic agents due to the primary sulfonamide moiety's versatility. This group is present in numerous clinically used drugs, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotic medications. The research and development of novel drugs incorporating this moiety, including multi-targeted receptor tyrosine kinase inhibitors like pazopanib, underline the ongoing importance of sulfonamides in medicine. These compounds continue to be the focus of patents, particularly as selective antiglaucoma drugs and antitumor agents/diagnostic tools, highlighting the sulfonamide group's potential to contribute to new therapeutic solutions (Carta, Scozzafava, & Supuran, 2012).

Sulfonamide Inhibitors and Anticancer Agents

Sulfonamide inhibitors have shown significant utility beyond their original antibacterial applications, extending into anticancer and antiviral therapies. Their role as HIV protease inhibitors and their incorporation into Alzheimer’s disease drugs exemplify the broadening scope of sulfonamide applications. Furthermore, the development of novel sulfonamide inhibitors targeting various biochemical pathways, including tyrosine kinase and histone deacetylase, underscores the adaptability and potential of sulfonamides in addressing complex diseases like cancer. This expansive utilization showcases the transformative impact of sulfonamides in modern pharmacology and their contribution to advancing cancer treatment and other conditions (Gulcin & Taslimi, 2018).

Glibenclamide and Neuroprotection

Glibenclamide, a drug known for its application in diabetes treatment due to its action on sulfonylurea receptors, has demonstrated promising neuroprotective effects in cerebral ischemia and stroke. This sulfonylurea compound is associated with reduced brain swelling, infarct volume, and improved neurological function in various models of stroke. Its ability to target the Sur1–Trpm4 channel following ischemia presents a novel therapeutic avenue for mitigating the adverse outcomes of stroke, showcasing the potential for repositioning established drugs like glibenclamide for neuroprotective purposes (Simard et al., 2014).

Environmental and Ecotoxicological Impact

While not directly related to the compound , it's important to consider the broader category of sulfonamides and their derivatives, which have been investigated for their environmental fate and ecotoxicological impact. Studies on alkylphenol ethoxylates (APEs) and their degradation into more persistent compounds like alkylphenols (APs) raise concerns about the environmental persistence and potential endocrine-disrupting effects of such substances. These investigations highlight the necessity of assessing the environmental and health implications of sulfonamide compounds and their metabolites, underscoring the importance of sustainable pharmaceutical practices (Ying, Williams, & Kookana, 2002).

Propriétés

IUPAC Name |

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-13-6-8-14(9-7-13)10-11-24(22,23)20-12-16(18(19)21)15-4-2-3-5-17(15)20/h2-11,16H,12H2,1H3,(H2,19,21)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJHECIZQIYXSL-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-methylphenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2929448.png)

![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2929450.png)

![3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2929451.png)

![[1-Fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate](/img/structure/B2929452.png)

![2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2929454.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2929456.png)

![9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2929461.png)

![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2929463.png)

![(1R,5S)-N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2929465.png)

![2-[3-Methylbutan-2-yl(1,2-oxazol-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2929467.png)

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2929469.png)